3-(Pentan-3-yl)pyrrolidine hydrochloride is a chemical compound classified within the pyrrolidine family, characterized by a five-membered nitrogen-containing ring structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. Pyrrolidines are known for their diverse biological activities and serve as important intermediates in the synthesis of various pharmaceuticals.
The compound can be sourced from chemical suppliers and databases such as PubChem and Sigma-Aldrich, which provide detailed information about its properties, synthesis, and applications.
3-(Pentan-3-yl)pyrrolidine hydrochloride is classified as a tertiary amine due to the presence of a nitrogen atom bonded to three carbon atoms. It is also categorized under hydrochlorides, which are salts formed from the reaction of hydrochloric acid with a base.
The synthesis of 3-(Pentan-3-yl)pyrrolidine hydrochloride typically involves the following steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Common methods include:
The molecular structure of 3-(Pentan-3-yl)pyrrolidine hydrochloride can be represented using various chemical notation systems:
C(CC)CCN1CCCC1.Cl
InChI=1S/C8H17N.ClH/c1-2-7(3)8(4)5-6-9-1;/h7,9H,2-6H2,1H;1H
The molecular weight of 3-(Pentan-3-yl)pyrrolidine hydrochloride is approximately 165.23 g/mol. The compound's structure features a pyrrolidine ring with a branched pentanamine substituent.
3-(Pentan-3-yl)pyrrolidine hydrochloride can participate in several chemical reactions:
These reactions are often carried out under controlled conditions to ensure high selectivity and yield. Reaction parameters such as temperature, solvent choice, and time must be optimized based on the specific reaction being performed.
The mechanism of action for 3-(Pentan-3-yl)pyrrolidine hydrochloride primarily involves its interaction with biological targets, such as receptors or enzymes.
Research into its pharmacodynamics and pharmacokinetics is essential for understanding its therapeutic potential and safety profile.
Relevant data indicates that careful handling is required due to potential toxicity associated with amines and their derivatives.
3-(Pentan-3-yl)pyrrolidine hydrochloride has several applications in scientific research:
This compound exemplifies the importance of pyrrolidine derivatives in advancing drug discovery and development efforts across multiple scientific disciplines.
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4